![molecular formula C13H20N2O B159764 N,N-dimethyl-4-piperidin-4-yloxyaniline CAS No. 138226-51-4](/img/structure/B159764.png)
N,N-dimethyl-4-piperidin-4-yloxyaniline
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Overview
Description
N,N-dimethyl-4-piperidin-4-yloxyaniline, also known as DMPP, is a derivative of the piperidine family of compounds. It is a colorless to pale yellow liquid with a faint odor. It is soluble in water and alcohol, and is used in a variety of laboratory experiments and research applications.
Scientific Research Applications
Synthesis and Spectroscopic Properties
- Cross-Conjugated ω,ω′-Bis(dimethylamino) Ketones and Dinitriles Containing Piperidine Fragments : A study highlighted the synthesis of keto-cyanines and bis(dimethylamino) dinitriles containing a piperidine ring. These compounds exhibit significant solvatochromism, with their spectroscopic properties highly sensitive to structural modifications. This research could be foundational in developing new materials with tunable optical properties (Krasnaya et al., 2009).
Bioactive Conformation Exploration
- Bioactive Conformation of N-Substituted Piperidine Derivatives : Explorations into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the synthesis of fused bicyclic derivatives. These derivatives demonstrated significant mu-opioid receptor affinity, contributing to our understanding of molecular interactions with this receptor class and potentially guiding the development of new analgesic drugs (Le Bourdonnec et al., 2006).
Antiproliferative Activity
- Methyl Substitution on Piperidine Ring for Sigma(1) Receptor Binding : Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of various methylpiperidines provided insights into sigma-subtype affinities. Some derivatives showed potent antiproliferative activity in rat C6 glioma cells, indicating potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).
Electrochemical Cyanation for Building Block Diversification
- Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : An innovative electrochemical method for the cyanation of secondary piperidines was developed, enabling the synthesis of unnatural amino acids without N-H bond protection. This method broadens the scope of pharmaceutical building block diversification, showcasing the versatility of piperidines in drug development (Lennox et al., 2018).
Antimicrobial and Analgesic Activity
- Synthesis and Activity of Piperidine-4-carboxylic Acids : Research into -piperidones, serving as precursors for synthetic analgesics, led to the synthesis of novel compounds demonstrating antibacterial and analgesic activity. This study underscores the therapeutic potential of piperidine derivatives in treating infections and pain (Yu et al., 2002).
Mechanism of Action
Target of Action
N,N-dimethyl-4-piperidin-4-yloxyaniline is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, in general, are involved in a wide range of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
As a derivative of piperidine, it may share some of the biological and pharmacological activities associated with this class of compounds .
properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(2)11-3-5-12(6-4-11)16-13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYBYHPBHGYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-piperidin-4-yloxyaniline |
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